molecular formula C8H16N2 B2822069 (3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2137730-45-9

(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2822069
CAS RN: 2137730-45-9
M. Wt: 140.23
InChI Key: LWYGAPMELYUMRL-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers such as CAS number. It may also include information about its occurrence in nature or its uses .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity, what it reacts with, the products formed, and the conditions needed for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has delved into the synthesis and structural investigations of novel spirocyclic phosphazene derivatives, showcasing the complex stereochemistry and potential for creating diverse molecular architectures. These compounds, including tetrakis-pyrrolidinophosphazenes, exhibit interesting structural features such as propeller-like configurations and potential for chiral solvating agents, as seen in studies by Elif Ece Ilter and colleagues (Ilter et al., 2007).

Chemical Sensing and Catalysis

  • Pyrrole derivatives have been identified as potential chemical sensors and catalysts. For example, Chia-I Lin and colleagues developed pyreno[2,1-b]pyrrole and its dimeric derivative, which show excellent selectivity and sensitivity for the detection of fluoride ions. These compounds demonstrate significant colorimetric and fluorescent changes in the presence of fluoride, providing a basis for the development of real-time and on-site application sensors (Lin et al., 2007).

Antimicrobial Activity

  • Pyrrole derivatives have also been explored for their antimicrobial properties. M. Hublikar and colleagues synthesized a series of novel pyrrole chalcone derivatives, demonstrating significant antimicrobial activity, which they attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure further enhanced the antimicrobial activity, highlighting the potential of these compounds as therapeutic agents (Hublikar et al., 2019).

NMR Spectroscopy and Mechanistic Studies

  • Pyrrole derivatives are useful in NMR spectroscopy and mechanistic studies to understand complex chemical reactions and molecular interactions. For instance, C. Welch utilized a bicyclic pyrrole derivative to demonstrate magnetic nonequivalence in proton NMR, providing insights into the magnetic environments and coupling constants relevant to structural analysis and chemical synthesis (Welch, 1997).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it could pose. This could include toxicity, flammability, environmental impact, and disposal considerations .

properties

IUPAC Name

(3aR,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-8-5-9-3-7(8)4-10(2)6-8/h7,9H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYGAPMELYUMRL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1CN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CNC[C@H]1CN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.